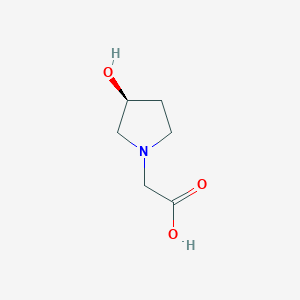

(S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid

Übersicht

Beschreibung

(S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid is a chiral compound with the molecular formula C6H11NO3 It is characterized by the presence of a hydroxyl group attached to a pyrrolidine ring, which is further connected to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as the reduction of pyrrole or the cyclization of amino alcohols.

Acetylation: The final step involves the acetylation of the hydroxylated pyrrolidine ring to form the acetic acid derivative. This can be done using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon to reduce pyrrole to pyrrolidine.

Enzymatic Hydroxylation: Employing enzymes to selectively introduce the hydroxyl group at the desired position.

Continuous Flow Chemistry: Utilizing continuous flow reactors to streamline the synthesis process and improve yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.

Reduction: LiAlH4 in ether, sodium borohydride (NaBH4) in methanol.

Substitution: SOCl2 in pyridine, phosphorus tribromide (PBr3) in tetrahydrofuran (THF).

Major Products

Oxidation: Formation of 3-oxo-pyrrolidin-1-yl acetic acid.

Reduction: Formation of 2-(3-hydroxypyrrolidin-1-yl)ethanol.

Substitution: Formation of 2-(3-chloropyrrolidin-1-yl)acetic acid.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

NAPE-PLD Inhibition

One of the most significant applications of (S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid is its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). NAPE-PLD is crucial for the biosynthesis of N-acylethanolamines (NAEs), which are bioactive lipid mediators involved in various physiological processes. Research indicates that LEI-401 is a potent and selective inhibitor of NAPE-PLD, exhibiting nanomolar potency (pIC50 = 7.14 ± 0.04) and significantly affecting emotional behavior in animal models by modulating levels of NAEs in the brain .

Impact on Emotional Behavior

Studies have shown that LEI-401 can influence emotional responses by activating the hypothalamus-pituitary-adrenal (HPA) axis, thereby impacting fear extinction and other emotional behaviors in mice. This suggests potential therapeutic implications for mood disorders and anxiety-related conditions .

Structure-Activity Relationship (SAR)

The effectiveness of this compound as a pharmacological agent can be attributed to its structural characteristics. The SAR studies highlight how modifications to the compound's structure can enhance its inhibitory potency against NAPE-PLD.

| Modification | Effect on Potency |

|---|---|

| Replacement of morpholine with (S)-3-hydroxypyrrolidine | Increased activity by 10-fold |

| Introduction of cyclopropylmethylamide | Optimal R1 substituent leading to higher lipophilic efficiency |

| Use of (S)-3-phenylpiperidine | Enhanced potency compared to other substituents |

These modifications have led to the identification of LEI-401 as a lead compound for further biological profiling, demonstrating favorable drug-like properties and significant efficacy in reducing NAE levels in vivo .

Biological Studies

Biological studies involving this compound have focused on its effects on cellular models, particularly regarding its impact on NAE levels and related signaling pathways. Key findings include:

- Reduction of Anandamide Levels : LEI-401 has been shown to decrease anandamide levels in neuronal cells, suggesting a mechanism through which it exerts its pharmacological effects .

- Behavioral Studies in Animal Models : The compound has been tested in various behavioral assays to assess its impact on anxiety and mood regulation, providing insights into its potential therapeutic applications .

Wirkmechanismus

The mechanism of action of (S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the acetic acid moiety play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their function. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2-(3-Hydroxypyrrolidin-1-yl)acetic acid: The enantiomer of the compound with similar chemical properties but different biological activity.

2-(3-Hydroxypyrrolidin-1-yl)propanoic acid: A structurally similar compound with a propanoic acid moiety instead of acetic acid.

3-Hydroxy-1-pyrrolidinecarboxylic acid: Another related compound with a carboxylic acid group at a different position.

Uniqueness

(S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an acetic acid moiety. This combination of functional groups and chirality imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Biologische Aktivität

(S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid, also known as (3-Hydroxypyrrolidin-1-yl)acetic acid, is an organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C6H11NO3

- Molecular Weight : 145.16 g/mol

- Structure : Characterized by a pyrrolidine ring with a hydroxyl group and an acetic acid moiety.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways by binding to their active sites.

- Receptor Interaction : Functions as a ligand in receptor-ligand interactions, potentially acting as an agonist or antagonist depending on the target receptor.

Biological Activities

The compound exhibits a range of biological activities, which include:

- Antimicrobial Activity : Exhibits potential antimicrobial properties against various pathogens.

- Antioxidant Properties : May mitigate oxidative stress-related damage due to its structural characteristics.

- Neurological Applications : Investigated for its role in drug development aimed at treating neurological disorders through its interaction with neurotransmitter systems.

Comparative Analysis with Related Compounds

| Compound | Structure | Unique Features |

|---|---|---|

| This compound | C6H11NO3 | Hydroxyl group enhances bioactivity |

| (R)-2-(3-Hydroxypyrrolidin-1-yl)acetic Acid | C6H11NO3 | Enantiomer with distinct pharmacological properties |

| Proline Derivatives | Varies | Primarily involved in protein synthesis |

| Pyrrolidine Carboxylic Acids | Varies | Different functional groups lead to varied activities |

Enzyme Interaction Studies

A study highlighted the compound's potential as an inhibitor of enzymes linked to metabolic disorders. The binding affinities were reported to be comparable to established inhibitors, indicating its potential therapeutic utility.

Pharmacological Evaluations

Experimental evaluations have demonstrated that this compound exhibits low toxicity profiles in animal models, suggesting safety for potential therapeutic applications.

Applications in Drug Development

The unique structural properties of this compound make it a valuable scaffold in medicinal chemistry. Its potential applications include:

- Development of Antimicrobial Agents : Leveraging its antimicrobial properties for new drug formulations.

- Neurological Therapeutics : Exploring its effects on neurotransmitter systems for treating neurological disorders.

Eigenschaften

IUPAC Name |

2-[(3S)-3-hydroxypyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-5-1-2-7(3-5)4-6(9)10/h5,8H,1-4H2,(H,9,10)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLUKRLXBCGVBF-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653002 | |

| Record name | [(3S)-3-Hydroxypyrrolidin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212289-17-2 | |

| Record name | [(3S)-3-Hydroxypyrrolidin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.